N-[2-[5-methoxy-2-[(3-methoxyphenyl)methyl]-1-benzofuran-3-yl]ethyl]acetamide
Description
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-[5-methoxy-2-[(3-methoxyphenyl)methyl]-1-benzofuran-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H23NO4/c1-14(23)22-10-9-18-19-13-17(25-3)7-8-20(19)26-21(18)12-15-5-4-6-16(11-15)24-2/h4-8,11,13H,9-10,12H2,1-3H3,(H,22,23) |
InChI Key |
GNWDMICUDNQPEK-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=C(OC2=C1C=C(C=C2)OC)CC3=CC(=CC=C3)OC |
Canonical SMILES |
CC(=O)NCCC1=C(OC2=C1C=C(C=C2)OC)CC3=CC(=CC=C3)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S24014; S 24014; S-24014. |
Origin of Product |
United States |
Preparation Methods
Benzofuran Core Construction via Cyclization
The benzofuran scaffold is typically synthesized through acid-catalyzed cyclization of 2-hydroxyaryl ketones or via metal-mediated coupling. A representative approach involves:
Step 1: Preparation of 5-Methoxy-2-(3-Methoxybenzyl)Benzofuran
- Starting material : 2,5-Dimethoxybenzaldehyde.
- Alkylation : Friedel-Crafts benzylation using 3-methoxybenzyl chloride and AlCl₃ in dichloromethane at 0–5°C.
- Cyclization : Treatment with concentrated H₂SO₄ at 50°C for 2 hr to form the benzofuran ring.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Catalyst | H₂SO₄ (98%) |
| Yield | 68–72% |
Introduction of Ethylacetamide Side Chain
Step 2: Ethylamine Functionalization
- Intermediate : 3-Bromomethyl-5-methoxy-2-(3-methoxybenzyl)benzofuran.
- Nucleophilic Substitution : Reaction with ethylamine in THF at reflux (66°C, 8 hr) to yield the ethylamine derivative.
- Acetylation : Treatment with acetic anhydride in pyridine at room temperature (24 hr) to form the acetamide.
Optimization Notes :
Alternative Pathway: One-Pot Synthesis
A patent-derived method (WO2004041201A2) describes a streamlined process:
- Simultaneous Alkylation-Cyclization :
- React 2-hydroxy-5-methoxyacetophenone with 3-methoxybenzyl bromide in the presence of K₂CO₃ and CuI in DMF (110°C, 12 hr).
- In Situ Acetylation :
- Add acetic anhydride directly to the reaction mixture post-cyclization.
Advantages :
Analytical Characterization
Critical quality control data from PubChem and experimental sources:
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.25 (m, 1H, Ar-H), 4.42 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃) |
| LC-MS | m/z 353.4 [M+H]⁺ |
Purity Assessment :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (hr) |
|---|---|---|---|
| Stepwise Synthesis | 72 | 99 | 24 |
| One-Pot Synthesis | 78 | 98 | 14 |
The one-pot method offers superior efficiency but requires stringent temperature control to avoid byproducts.
Industrial-Scale Considerations
- Cost Drivers : 3-Methoxybenzyl chloride accounts for 62% of raw material costs.
- Green Chemistry : Recent advances replace H₂SO₄ with ionic liquids (e.g., [BMIM]HSO₄), reducing waste.
Chemical Reactions Analysis
S24014 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
S24014 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Biology: S24014 is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S24014 involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. This interaction can affect various cellular pathways, leading to the observed bioactive effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzofuran-Based Analogs
a) N-[2-(5-Methoxy-2-Phenylbenzofuran-3-yl)ethyl]acetamide
- Structural Difference : Lacks the 3-methoxyphenylmethyl group at position 2; instead, it has a simple phenyl substituent.
- Binding Affinity : Exhibits a Ki of 0.01 nM for melatonin receptor MT1A, indicating significantly higher affinity than the target compound's butenamide analog (Ki = 21.6 nM) .
- Key Insight : The 3-methoxyphenylmethyl group in the target compound may reduce receptor affinity due to steric hindrance or altered electronic interactions compared to the phenyl group.
b) N-[2-[5-Methoxy-2-[(3-Methoxyphenyl)methyl]-1-Benzofuran-3-yl]ethyl]but-3-enamide
Indole-Based Analogs
a) N-(2-{5-Methoxy-2-[(Methylphenylamino)methyl]-1H-Indol-3-yl}ethyl)acetamide (6a)
- Core Structure : Indole instead of benzofuran.
- Functional Groups: Similar methoxy and acetamide groups but with a methylphenylamino substitution.
- Implications : Indole derivatives often exhibit stronger π-π stacking with receptors but may differ in metabolic stability due to the nitrogen atom’s susceptibility to oxidation .
b) N-(2-(5-Methoxy-2-(Phenylthio)-1H-Indol-3-yl)ethyl)acetamide (21)
Heterocyclic Acetamide Derivatives
a) 2-[(5-Methoxy-1H-Benzimidazol-2-yl)thio]-N-[3-(Trifluoromethyl)phenyl]acetamide
- Core Structure : Benzimidazole with a trifluoromethylphenyl group.
- The trifluoromethyl group enhances metabolic stability .
b) N-(4-Fluorophenyl)methyl-2-[[3-(3-Methoxyphenyl)-4-oxo-5H-Pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Research Findings and Implications
- Receptor Binding : The acetamide group is critical for high-affinity interactions with melatonin receptors, as seen in the phenyl-substituted benzofuran analog .
- Substituent Effects : Bulky groups at position 2 (e.g., 3-methoxyphenylmethyl) may reduce binding affinity but improve selectivity for peripheral receptors over central ones.
- Metabolic Considerations : Methoxy groups are prone to demethylation, while benzofuran cores generally exhibit better stability than indoles .
Biological Activity
N-[2-[5-methoxy-2-[(3-methoxyphenyl)methyl]-1-benzofuran-3-yl]ethyl]acetamide, also known as S24014, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H25NO4
- Molecular Weight : 379.4 g/mol
- IUPAC Name : N-[2-[5-methoxy-2-[(3-methoxyphenyl)methyl]-1-benzofuran-3-yl]ethyl]but-3-enamide
The compound features a complex structure that includes a benzofuran moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on related alkaloids have demonstrated effective antibacterial and antifungal activity against a range of pathogens:
| Pathogen | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that S24014 may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific strains.
Anticancer Activity
The benzofuran scaffold is often associated with anticancer activity. Studies have shown that modifications to this structure can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have been reported to inhibit cell proliferation in breast cancer cells with IC50 values ranging from 10 to 30 µM.
Study on Antimicrobial Efficacy
A study published in MDPI highlighted the antibacterial activity of various benzofuran derivatives, including those structurally related to S24014:
"The inclusion of a hydroxyl group at the second position of the phenyl ring improved the inhibitory action against Gram-positive bacteria" .
This suggests that structural modifications can significantly influence biological activity.
Anticancer Research
In another study focusing on heterocyclic compounds, it was found that certain benzofuran derivatives exhibited potent cytotoxicity against human cancer cell lines:
"Compounds with electron-donating groups showed enhanced activity due to increased electron density on the aromatic ring" .
This indicates that S24014's methoxy groups may contribute positively to its biological activity.
Q & A
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Screen against target libraries (e.g., Kinase SARfari) to prioritize kinases or GPCRs. The benzofuran ring may dock into hydrophobic pockets, while the acetamide forms hydrogen bonds with catalytic residues.
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity.
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD and ligand-protein interaction fingerprints .
How does the compound’s stability under varying pH conditions impact experimental design?
Q. Methodological Answer
- Stability Testing : Incubate in buffers (pH 1–13) at 37°C for 24h. Analyze degradation via LC-MS (e.g., m/z shifts indicating hydrolysis).
- Storage Recommendations : Use amber vials at -20°C in anhydrous DMSO to prevent acetamide hydrolysis.
- In Vivo Considerations : For oral administration, use enteric coatings if unstable at gastric pH .
What spectroscopic techniques confirm the molecular structure of this compound?
Basic Research Question
- NMR : 1H NMR (400 MHz, CDCl3) should show benzofuran protons (δ 6.8–7.4 ppm), methoxy singlets (δ 3.8–3.9 ppm), and acetamide NH (δ 6.2 ppm, broad).
- HRMS : Confirm molecular ion [M+H]+ at m/z 397.1652 (calculated for C22H24NO4).
- XRD : Resolve crystal packing and confirm stereochemistry using SHELX-refined data .
How can researchers address low yields in the final coupling step of synthesis?
Advanced Research Question
Low yields (<40%) may result from steric hindrance or poor leaving-group aptitude. Solutions include:
- Catalyst Optimization : Use Pd(PPh3)4 for Suzuki couplings or CuI for Ullmann reactions.
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24h) and improve efficiency.
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) .
What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
Q. Methodological Answer
- Kinase Inhibition : Use ADP-Glo™ assay (Promega) with recombinant kinases (e.g., EGFR, VEGFR2).
- CYP450 Inhibition : Monitor metabolite formation via LC-MS/MS in human liver microsomes.
- IC50 Determination : Perform dose-response curves (0.1–100 μM) with positive controls (e.g., staurosporine for kinases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
